4'-Hydroxypapaverine

Description

Historical Context and Isolation Perspectives

Historically, the study of 4'-Hydroxypapaverine is intrinsically linked to the metabolism of papaverine (B1678415), an alkaloid found in the opium poppy. ctdbase.orgnih.gov Research has identified this compound as one of the primary metabolites of papaverine in humans. wdh.ac.id When papaverine is administered, it undergoes significant first-pass metabolism, with 4'-demethylation being one of the key biotransformation pathways, yielding this compound. wdh.ac.id

From an isolation perspective, this compound is not typically isolated directly from natural plant sources in the same manner as primary alkaloids like morphine or papaverine. Instead, its identification has largely occurred in the context of metabolic studies. For instance, it has been detected in and identified from urine samples of individuals who have ingested papaverine, often as a contaminant in illicit heroin. oup.com For research purposes, the compound is generally acquired through custom chemical synthesis rather than extraction from a natural matrix. oup.com Synthetic routes can involve microbiological reactions or established chemical synthesis procedures. oup.comchemicalbook.com

Significance within Alkaloid Chemistry and Natural Product Research

The significance of this compound in alkaloid chemistry and natural product research stems primarily from its role as a biomarker and a subject of metabolic and toxicological investigation. oup.comnih.gov Alkaloids are a diverse group of naturally occurring compounds that are of great interest to researchers due to their varied biological activities. nih.govresearchgate.netbritannica.com

In forensic and analytical chemistry, the detection of papaverine metabolites, including this compound and dihydroxypapaverine, can serve as a more reliable indicator of illicit heroin use than noscapine (B1679977) metabolites. oup.com This makes the compound a significant analytical target in toxicological screening.

Furthermore, comparative studies of papaverine and its metabolites contribute to the understanding of structure-activity relationships. Research on primary cultures of rat hepatocytes was conducted to assess and compare the toxic effects of papaverine and its O-desmethyl metabolites, including this compound. nih.gov These studies found that the metabolites were less cytotoxic than the parent compound, papaverine. nih.gov Such research is crucial for understanding the metabolic fate and potential biological effects of parent drugs and their derivatives.

Structural Relationship to Papaverine and Related Isoquinoline (B145761) Alkaloids

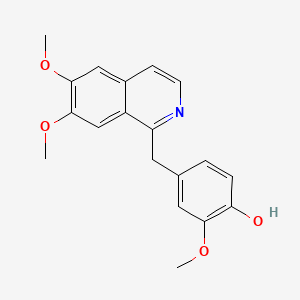

This compound is a member of the benzylisoquinoline class of alkaloids, a large group characterized by an isoquinoline nucleus. nih.gov Its structure is very closely related to that of its precursor, papaverine. Papaverine features a 1-benzylisoquinoline (B1618099) core with four methoxy (B1213986) (-OCH₃) groups. nih.gov

The structural difference that defines this compound is the substitution of the methoxy group at the 4'-position of the benzyl (B1604629) ring with a hydroxyl (-OH) group. This single demethylation step is a common metabolic transformation. This structural change alters the compound's polarity and chemical properties. Other related metabolites include 3'-Hydroxypapaverine and 6-Hydroxypapaverine, which result from demethylation at different positions on the papaverine molecule. wdh.ac.idnih.gov

| Feature | Papaverine | This compound |

|---|---|---|

| Molecular Formula | C₂₀H₂₁NO₄ nih.gov | C₁₉H₁₉NO₄ guidechem.com |

| Core Structure | 1-Benzylisoquinoline nih.gov | 1-Benzylisoquinoline |

| Substitution at 4'-position | Methoxy (-OCH₃) nih.gov | Hydroxyl (-OH) |

| Origin | Natural alkaloid in opium nih.gov | Metabolite of papaverine wdh.ac.id |

Structure

3D Structure

Properties

IUPAC Name |

4-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-17-9-12(4-5-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHOXTRNHKKYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172162 | |

| Record name | 4'-Hydroxypapaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18813-60-0 | |

| Record name | 4'-Hydroxypapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLPAPAVERINE, 4'- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxypapaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence of 4 Hydroxypapaverine

Identification of Biological Sources

4'-Hydroxypapaverine is not typically found as a primary natural product in plants. Instead, its presence is documented as a metabolite in various biological systems, most notably in mammals, including humans, and in several microorganisms.

In humans, this compound is one of the main metabolites of papaverine (B1678415), a drug used as a vasodilator. Following the administration of papaverine, it undergoes metabolism in the liver, and this compound, along with other demethylated and hydroxylated derivatives, is excreted in the urine. Its detection in urine is also utilized as a biomarker to indicate the use of illicit heroin, as papaverine is a natural component of opium that carries over during the manufacturing process.

Furthermore, several microorganisms have been identified for their capacity to metabolize papaverine, yielding this compound. This biotransformation has been observed in various fungal and bacterial species.

| Biological Source | Type of Source | Compound Detected |

| Humans | Mammalian Metabolite | This compound |

| Aspergillus alliaceus | Fungal Metabolite | 6-desmethylpapaverine |

| Cunninghamella echinulata | Fungal Metabolite | 4'-desmethylpapaverine (this compound) |

| Arthrobacter sp. | Bacterial Metabolite | Metabolites of papaverine |

| Streptomyces griseus | Bacterial Metabolite | 6-O-demethyl-papaverine |

Elucidation of Biosynthetic or Biogenetic Pathways Involving Papaverine Precursors

The formation of this compound is directly dependent on the biosynthesis of its precursor, papaverine. The biosynthetic pathway of papaverine in the opium poppy (Papaver somniferum) has been a subject of extensive research. Two primary, though debated, pathways have been proposed, both originating from the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form the central precursor, (S)-norcoclaurine. mdpi.com From (S)-norcoclaurine, the pathways diverge.

The N-methylated pathway involves the methylation of (S)-norcoclaurine to (S)-coclaurine, followed by N-methylation to (S)-N-methylcoclaurine, which is then hydroxylated and subsequently O-methylated to form (S)-reticuline. mdpi.com (S)-Reticuline is a critical branch-point intermediate in the biosynthesis of many benzylisoquinoline alkaloids. In this pathway, reticuline (B1680550) is further methylated to laudanine (B1197096) and then laudanosine. nih.gov Subsequent N-demethylation and oxidation lead to the formation of papaverine. nih.gov

The N-desmethylated pathway proposes that (S)-norcoclaurine is hydroxylated and O-methylated to form (S)-norreticuline. mdpi.com This is then followed by a series of methylations and an oxidation step to yield papaverine. mdpi.com

Recent studies suggest that the N-methylated pathway, proceeding through (S)-reticuline, is the predominant route for papaverine biosynthesis in Papaver somniferum. nih.govroyalsocietypublishing.org

Enzymatic Transformations Leading to this compound

The conversion of papaverine to this compound is an enzymatic process involving O-demethylation at the 4'-position of the benzyl (B1604629) group. This reaction is primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of heme-containing enzymes. nih.govnih.gov

In mammalian systems, the metabolism of papaverine is carried out by hepatic microsomal enzymes, with cytochrome P450 isoforms being responsible for the O-demethylation reactions. nih.gov This results in the formation of this compound, 6-hydroxypapaverine, and other metabolites.

Microbial systems have proven to be valuable models for studying mammalian metabolism and for the potential biotechnological production of papaverine metabolites. Several microorganisms have been shown to perform regioselective demethylation of papaverine.

Fungal Biotransformation : The fungus Cunninghamella echinulata has been specifically identified for its ability to produce significant amounts of 4'-desmethylpapaverine (this compound) from papaverine. nih.gov In contrast, Aspergillus alliaceus predominantly produces the 6-desmethylpapaverine isomer. nih.gov

Bacterial Biotransformation : Certain bacteria have also been investigated for their papaverine-degrading capabilities. In a study on Arthrobacter sp., two cytochrome P450 enzymes, CYP1232A24 and CYP1232F1, were identified and found to be involved in the metabolic pathway of papaverine. nih.govyork.ac.uk While these enzymes were shown to catalyze the demethylation of papaverine's degradation products, their direct and specific action on the 4'-position of papaverine itself was not the primary focus of the study. Another cytochrome P450, CYP105D1 from Streptomyces griseus, has been shown to catalyze the regioselective demethylation of papaverine, although it exhibits a preference for the C-6 position. nih.govresearchgate.net

The enzymatic reaction can be summarized as follows:

Papaverine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺ + Formaldehyde (B43269)

This reaction highlights the role of cytochrome P450 as a monooxygenase, incorporating one atom of molecular oxygen into the substrate (leading to demethylation and formaldehyde release) and reducing the other to water.

| Enzyme/Organism | Substrate | Product | Key Findings |

| Mammalian Hepatic Microsomes | Papaverine | This compound, 6-Hydroxypapaverine | Demonstrates the in vivo metabolic pathway in mammals. nih.gov |

| Cunninghamella echinulata | Papaverine | This compound | Efficiently produces the 4'-demethylated metabolite. nih.gov |

| Arthrobacter sp. (CYP1232A24, CYP1232F1) | Papaverine degradation products | Further demethylated products | P450s involved in the overall degradation pathway of papaverine. nih.govyork.ac.uk |

| Streptomyces griseus (CYP105D1) | Papaverine | 6-O-demethyl-papaverine | Shows regioselectivity for the C-6 position. nih.govresearchgate.net |

Metabolism and Biotransformation of 4 Hydroxypapaverine

In Vitro Metabolic Pathways of 4'-Hydroxypapaverine

In vitro studies using liver preparations have been crucial in elucidating the metabolic pathways of papaverine (B1678415) and its derivatives. This compound, also known as 4'-desmethylpapaverine, is formed through the O-demethylation of papaverine. tandfonline.comtandfonline.com As a phenolic compound, this compound is primed for further biotransformation. The principal in vitro metabolic pathways observed for papaverine's phenolic metabolites, and thus predicted for this compound, are:

Further Demethylation: The molecule can undergo a second demethylation at one of the other methoxy (B1213986) groups, leading to the formation of a di-demethylated metabolite. tandfonline.com Specifically, the formation of 4',6-didesmethylpapaverine from papaverine has been identified, indicating that this compound serves as an intermediate substrate for this subsequent demethylation step. tandfonline.comresearchgate.net

Conjugation Reactions: As a primary phenolic metabolite, this compound is readily conjugated. The most significant pathways are glucuronidation and sulfation, where a glucuronic acid or sulfate (B86663) group is attached to the newly formed hydroxyl group. cas.czcapes.gov.br These reactions dramatically increase the water solubility of the compound, which is a critical step for its elimination from the body. Studies on papaverine metabolism consistently show that its phenolic metabolites are excreted almost entirely in conjugated forms. nih.govnih.gov

Identification and Structural Characterization of Metabolites

The metabolites of this compound are products of the pathways described above. Structural characterization has been achieved through techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy on metabolites isolated from in vivo and in vitro systems. tandfonline.comugm.ac.id

The key predicted metabolites originating from this compound include:

4',6-Didesmethylpapaverine: This is a product of a second O-demethylation reaction. Its structure was identified in studies of papaverine metabolism where it was found in the bile of cats that had been administered either 4'-desmethylpapaverine or 6-desmethylpapaverine. tandfonline.com

This compound-O-glucuronide: A Phase II metabolite formed by attaching a glucuronic acid moiety to the 4'-hydroxyl group. This is a major route for the detoxification and excretion of phenolic compounds. nih.govuomus.edu.iq

This compound-O-sulfate: Another significant Phase II metabolite where a sulfate group is conjugated to the 4'-hydroxyl group. Sulfation is a common pathway for phenols, often competing with glucuronidation. nih.govjove.com

| Metabolite Name | Parent Compound | Metabolic Pathway | Reference |

|---|---|---|---|

| 4',6-Didesmethylpapaverine | This compound | Phase I: O-Demethylation | tandfonline.comresearchgate.net |

| This compound-O-glucuronide | This compound | Phase II: Glucuronidation | capes.gov.bruomus.edu.iq |

| This compound-O-sulfate | This compound | Phase II: Sulfation | capes.gov.brjove.com |

Role of Specific Enzyme Systems in this compound Biotransformation

The biotransformation of xenobiotics like this compound is catalyzed by specific enzyme superfamilies, primarily located in the liver. These reactions are categorized into Phase I (functionalization) and Phase II (conjugation).

The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, catalyzing a variety of oxidative reactions. tandfonline.com The O-demethylation of papaverine to produce its phenolic metabolites, including this compound, is mediated by hepatic microsomal CYP enzymes. nih.govnih.gov It is therefore established that these same enzymes are responsible for the subsequent demethylation of this compound to form di-demethylated products like 4',6-didesmethylpapaverine.

Studies using rat liver microsomes have shown that the O-demethylase activity for papaverine can be enhanced by pretreatment with phenobarbital, a known inducer of certain CYP enzymes, and inhibited by SKF 525-A, a classic CYP inhibitor. tandfonline.comnih.gov This confirms the integral role of the CYP system in the initial and subsequent demethylation steps of papaverine and its metabolites.

Phase II conjugation reactions are essential for detoxifying and eliminating Phase I metabolites. upol.cz For phenolic compounds like this compound, glucuronidation and sulfation are the predominant Phase II pathways. cas.cznih.gov

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the substrate. uomus.edu.iq This process makes the metabolite significantly more water-soluble and readily excretable in urine or bile. uomus.edu.iq Studies in multiple species confirm that papaverine metabolites are mainly excreted as glucuronide conjugates. capes.gov.brnih.gov

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS). jove.com Sulfation often competes with glucuronidation for phenolic substrates and is another key mechanism for increasing hydrophilicity and facilitating elimination. nih.gov The metabolites of papaverine are known to be excreted as both glucuronic and sulfuric acid conjugates. capes.gov.br

While O-demethylation and subsequent conjugation are the primary metabolic routes for papaverine and its phenolic derivatives, other biotransformations have been noted. Microbial transformation studies, which often serve as models for mammalian metabolism, have identified products of N-oxidation and further hydroxylation on the papaverine structure. mdpi.comresearchgate.net However, the extent to which this compound undergoes these alternative pathways in mammalian systems is not well-established, with demethylation and conjugation remaining the most significant routes.

Glucuronidation and Sulfation Pathways

Comparative Biotransformation Studies in Different Biological Systems (Non-Human)

Metabolic studies of papaverine across different animal species have revealed quantitative, but not qualitative, differences in biotransformation. The fundamental pathways of O-demethylation and subsequent conjugation are conserved across rats, guinea pigs, rabbits, cats, and dogs. capes.gov.brnih.gov However, the primary route of excretion and the relative abundance of specific metabolites can vary.

For example, while all species excrete papaverine metabolites extensively in bile, urinary excretion is a significant route only in rabbits and guinea pigs. nih.gov Furthermore, incubation of papaverine with hepatic microsomes from phenobarbital-induced rats predominantly formed the 7-desmethyl metabolite, whereas guinea pig microsomes produced the 6-desmethyl and 4'-desmethyl (this compound) metabolites in roughly equal amounts. nih.gov These findings suggest that while the enzymatic machinery (CYPs, UGTs, SULTs) is present across these species, the specific isoforms and their activities can differ, leading to distinct metabolic profiles.

| Species | Primary Excretion Route of Metabolites | Key Metabolic Features (based on Papaverine) | Reference |

|---|---|---|---|

| Rat | Bile | Predominantly forms 7-desmethylpapaverine in vitro (phenobarbital-induced). Forms 4'-desmethyl, 7-desmethyl, 6-desmethyl, and 4',6-desmethyl metabolites. | tandfonline.comnih.govnih.gov |

| Guinea Pig | Bile and Urine | Forms 6-desmethyl and 4'-desmethylpapaverine in approximately equal amounts in vitro. | nih.govnih.gov |

| Rabbit | Bile and Urine | Metabolites are mainly monophenolic conjugates. Urinary excretion is important. | nih.gov |

| Cat | Bile | Metabolites are mainly monophenolic conjugates. | nih.gov |

| Dog | Bile | Metabolites are mainly monophenolic conjugates. | nih.gov |

Mechanistic Investigations of 4 Hydroxypapaverine’s Biological Activities in Vitro and in Silico

In Vitro Target Identification and Receptor Binding Studies

The primary molecular target for 4'-Hydroxypapaverine identified through in vitro studies is phosphodiesterase 10A (PDE10A). nih.gov This enzyme is a member of the phosphodiesterase superfamily, which regulates cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govgenecards.org

Target identification was established through binding affinity assays where this compound, an analog of the known PDE10A inhibitor papaverine (B1678415), was evaluated for its ability to displace radiolabeled ligands from the enzyme's active site. nih.gov Papaverine itself is recognized as a potent inhibitor of PDE10A. nih.gov

In a key study, the inhibitory potency of this compound was quantified by measuring its IC₅₀ value, which represents the concentration of the inhibitor required to reduce the activity of the PDE10A enzyme by 50%. nih.gov These binding assays are crucial for determining the affinity of a ligand for its target and are a foundational step in characterizing its biological activity. bpsbioscience.com The affinity of this compound for PDE10A confirms it as a direct binder and inhibitor of this enzyme. nih.gov

Enzyme Inhibition and Modulation Assays (e.g., phosphodiesterase activity)

The inhibitory effect of this compound on enzyme activity has been quantified using in vitro enzyme inhibition assays. Specifically, its activity against human phosphodiesterase 10A (PDE10A) was assessed. nih.gov Such assays directly measure the functional consequence of the compound binding to the enzyme, which for PDE10A involves the hydrolysis of cAMP and cGMP. frontiersin.org

The standard method involves incubating the purified enzyme (e.g., the catalytic domain of PDE10A) with its substrate (e.g., ³H-cGMP) in the presence of varying concentrations of the inhibitor. patsnap.com The reaction is allowed to proceed for a set time before being terminated, and the amount of product formed is measured, often by detecting the remaining radiolabeled substrate. patsnap.com From this data, the concentration at which the compound inhibits 50% of the enzyme's activity (IC₅₀) is determined. nih.gov

For this compound, the IC₅₀ value against PDE10A was determined to be 110 ± 21 nM. nih.gov This indicates potent inhibition of the enzyme. For context, its parent compound, papaverine, exhibited an IC₅₀ of 31 ± 2.9 nM in the same study. To assess selectivity, potent compounds are often tested against other PDE families, such as PDE3, as inhibition of these can lead to undesirable effects. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| This compound | PDE10A | 110 ± 21 | nih.gov |

| Papaverine (Parent Compound) | PDE10A | 31 ± 2.9 | nih.gov |

Cellular Signaling Pathway Modulation in Isolated Systems

As an inhibitor of PDE10A, this compound modulates cellular signaling pathways by preventing the degradation of the second messengers cAMP and cGMP. nih.govwikipedia.org The accumulation of these cyclic nucleotides within the cell leads to the activation of their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. nih.gov

PDE10A is highly expressed in the medium spiny neurons of the brain's striatum, a key region for motor control and cognition. wikipedia.org In isolated systems, such as cell lines engineered to express human PDE10A (e.g., HEK293 cells), inhibitors cause a measurable increase in intracellular cAMP levels. frontiersin.org This elevated cAMP, in turn, activates the PKA signaling cascade, leading to the phosphorylation of various downstream protein targets. nih.gov

One critical target of this pathway is the cAMP-response element-binding protein (CREB). patsnap.com Inhibition of PDE10A has been shown to increase the phosphorylation of CREB. patsnap.com Furthermore, PDE10A inhibitors can modulate both the dopamine (B1211576) D1 receptor-mediated "direct" pathway and the D2 receptor-mediated "indirect" pathway in the striatum. nih.gov They have also been found to regulate the phosphorylation state of glutamate (B1630785) receptor subunits, suggesting a complex interplay between cyclic nucleotide, dopamine, and glutamate signaling pathways. nih.gov Therefore, in isolated neuronal systems, this compound is expected to trigger these signaling cascades, leading to changes in protein phosphorylation and gene expression.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms (In Vitro)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. lookchem.com For this compound, SAR can be understood by comparing its PDE10A inhibitory activity to that of its parent compound, papaverine, and other closely related analogs. nih.gov Papaverine has four methoxy (B1213986) (-OCH₃) groups, two on the isoquinoline (B145761) ring and two on the benzyl (B1604629) ring. This compound is the result of demethylating the methoxy group at the 4'-position of the benzyl ring to a hydroxyl (-OH) group. nih.gov

In vitro enzymatic assays provide the data for these comparisons. The introduction of the polar hydroxyl group at the 4'-position in this compound (IC₅₀ = 110 nM) results in a roughly 3.5-fold decrease in potency compared to the 4'-methoxy group in papaverine (IC₅₀ = 31 nM). nih.gov This suggests that a methoxy group at this position is more favorable for binding to the PDE10A active site than a hydroxyl group.

Further SAR studies on this scaffold have explored other substitutions. For instance, replacing the 4'-methoxy group with a larger, more flexible fluoroethoxyethoxy group resulted in a compound with an IC₅₀ of 28 nM, maintaining high potency. nih.gov This indicates that the pocket accommodating the 4'-substituent can tolerate larger groups, and that specific ether linkages can enhance or maintain binding affinity. These studies are critical for optimizing lead compounds to achieve higher potency and selectivity. nih.gov

| Compound | Substitution at 4'-Position | PDE10A IC₅₀ (nM) | Source |

|---|---|---|---|

| Papaverine | -OCH₃ | 31 ± 2.9 | nih.gov |

| This compound | -OH | 110 ± 21 | nih.gov |

| Analog 8c | -O(CH₂)₂O(CH₂)₂F | 28 ± 1.2 | nih.gov |

Computational Modeling of Ligand-Target Interactions

Computational modeling is a powerful tool used to predict and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. Current time information in Bangalore, IN. This in silico approach complements in vitro experimental data and provides insights into the structural basis of a compound's activity.

Molecular Docking Simulations

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with its target protein. nih.gov For PDE10A inhibitors, docking studies have been performed using the crystal structure of the PDE10A catalytic domain, for example, in complex with papaverine (PDB ID: 2WEY). patsnap.com

These simulations place the ligand into the enzyme's active site and calculate a "docking score," which estimates the binding free energy. nih.gov Studies on papaverine and its analogs show that the isoquinoline core fits into a hydrophobic pocket, and the benzyl ring occupies an adjacent site. patsnap.com The specific interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues (e.g., Gln, Tyr, Phe) in the active site, are crucial for binding. patsnap.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations model the movements of atoms and molecules, allowing for the assessment of the stability of the complex.

An MD simulation begins with the docked ligand-protein structure and simulates its movements over a period, typically nanoseconds to microseconds, by solving Newton's equations of motion for all atoms in the system. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions like hydrogen bonds over time. patsnap.com

Analytical Chemistry Techniques for 4 Hydroxypapaverine Research

Chromatographic Separation Methodsaustinpublishinggroup.comnih.gov

Chromatography is a fundamental technique for the separation of chemical compounds. nih.gov For 4'-Hydroxypapaverine, various chromatographic methods can be employed, each offering distinct advantages in terms of resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC)vedomostincesmp.ruchrom-china.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites. vedomostincesmp.ruojp.gov Due to the polar phenolic hydroxyl group in this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. chrom-china.comsci-hub.box In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; the polar analyte, therefore, has a lower retention time unless the mobile phase is appropriately modified.

Method development for isoquinoline (B145761) alkaloids like papaverine (B1678415) and its derivatives often involves optimizing the mobile phase pH, the organic modifier (typically acetonitrile (B52724) or methanol), and the use of ion-pairing agents to achieve good peak shape and resolution. sci-hub.box For instance, a baseline separation of six major opium alkaloids, including papaverine, was achieved using a step-by-step gradient elution at a pH of 9.6, allowing all compounds to be fully resolved. sci-hub.box The retention of alkaloids with ionizable phenolic hydroxyl groups is markedly reduced above pH 9.5. sci-hub.box Detection is commonly performed using UV spectrophotometry, often at a wavelength around 238 nm, or with a fluorescence detector for enhanced sensitivity, with excitation at 285 nm and emission at 355 nm. vedomostincesmp.ruchrom-china.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Kromasil 100-5-C18, Waters BEH C18) | vedomostincesmp.runih.gov |

| Mobile Phase | Acetonitrile/Methanol (B129727) and aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) | chrom-china.comsci-hub.box |

| Elution Mode | Gradient or Isocratic | sci-hub.boxresearchgate.net |

| Detector | UV-Vis (e.g., 238 nm, 254 nm) or Fluorescence (Ex: 285 nm, Em: 355 nm) | vedomostincesmp.ruchrom-china.comresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | chrom-china.comsmmu.edu.cn |

Gas Chromatography (GC)researchgate.netmdpi.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.netmdpi.com However, due to the low volatility and polar nature of this compound, stemming from its phenolic hydroxyl group, direct analysis by GC is challenging. mdpi.commjcce.org.mk To make the compound suitable for GC analysis, a chemical modification step known as derivatization is required. mdpi.com

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as alcohols and phenols. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. thermofisher.combiorxiv.org This process increases the volatility and thermal stability of the analyte, allowing it to be vaporized without decomposition in the GC inlet. gcms.cz Following separation on a capillary column (e.g., a fused silica (B1680970) column like Elite-5MS), detection is typically performed using a Flame Ionization Detector (FID) or, for definitive identification, a Mass Spectrometer (MS). researchgate.netresearchgate.net

| Parameter | Typical Condition / Agent | Reference |

|---|---|---|

| Derivatization | Required for polar hydroxyl group | mdpi.com |

| Derivatizing Agent | Silylation reagents (e.g., BSTFA, MSTFA) | thermofisher.combiorxiv.org |

| Column | Fused silica capillary column (e.g., Elite-5MS) | researchgate.net |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | researchgate.netmjcce.org.mk |

Thin-Layer Chromatography (TLC)austinpublishinggroup.comijpsonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the separation and identification of alkaloids in mixtures. austinpublishinggroup.comijpsonline.com For this compound, standard silica gel 60 F₂₅₄ plates serve as the stationary phase. ijpsonline.com The separation of papaverine and related alkaloids is typically achieved using a mobile phase consisting of a mixture of solvents. akjournals.com

A common solvent system for separating major opium alkaloids is a combination of toluene, acetone, ethanol, and ammonia (B1221849). ijpsonline.com Another system reported for the separation of papaverine and narcotine is toluene:acetone:ethanol:ammonia (20:30:3:1). austinpublishinggroup.com After development, the separated spots can be visualized under UV light (254 nm) or by spraying with a visualizing agent, such as Dragendorff's reagent, which produces characteristic colored spots for alkaloids. ijpsonline.comd-nb.info The retention factor (Rf) value of the spot corresponding to this compound can then be compared to that of a standard for identification.

Supercritical Fluid Chromatography (SFC)nih.govresearcher.life

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. nih.gov SFC offers advantages such as faster separations and reduced organic solvent consumption compared to HPLC. researcher.lifechromatographytoday.com While supercritical CO₂ is non-polar, its elution strength can be dramatically increased by adding a polar organic co-solvent, such as methanol. rsc.org This makes SFC well-suited for the analysis of both non-polar and polar compounds, including alkaloids and their metabolites. nih.govnih.gov

For a polar analyte like this compound, a polar stationary phase is preferred to ensure adequate retention. chromatographytoday.com Modern SFC columns, such as those with 2-ethylpyridine (B127773) (2-EP) or diol functional groups, have demonstrated excellent performance for separating polar compounds. nih.gov The addition of small amounts of additives like ammonium formate (B1220265) or ammonium hydroxide (B78521) to the methanol co-solvent can significantly improve peak shape and resolution for polar analytes. nih.gov The coupling of SFC with mass spectrometry (SFC-MS) is straightforward, as the CO₂ becomes a gas and is easily removed post-separation, making it a powerful tool for high-throughput analysis. americanpharmaceuticalreview.com

Spectroscopic Identification and Quantification Methodsresearchgate.netresearchgate.net

Following chromatographic separation, spectroscopic methods are employed for the definitive identification and quantification of the analyte.

Mass Spectrometry (MS) Applications in Metabolite Profilingnih.govresearchgate.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for metabolite profiling and identification. nih.govfrontiersin.org It offers high sensitivity and selectivity, allowing for the detection and structural elucidation of metabolites in complex biological matrices like urine or plasma. nih.gov A study focused on detecting papaverine and its metabolites, including 4',6-didesmethyl papaverine (a closely related compound to this compound), utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov

In such methods, electrospray ionization (ESI) is a common technique used to generate ions in the gas phase. researchgate.net Papaverine typically forms a protonated molecule [M+H]⁺. For this compound, the mass of this molecular ion would be lower by 14 Da compared to papaverine, corresponding to the replacement of a methoxy (B1213986) group (-OCH₃) with a hydroxyl group (-OH).

Tandem mass spectrometry (MS/MS or MSⁿ) is crucial for structural confirmation. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (fragments). The fragmentation pattern of papaverine is well-documented; a major fragmentation pathway involves the loss of the dimethoxybenzyl moiety to produce a stable isoquinoline fragment ion at m/z 202. researchgate.netresearchgate.netresearchgate.net The fragmentation of this compound would be expected to follow similar pathways, but the masses of the fragments containing the modified benzyl (B1604629) ring would be shifted, providing clear evidence for its structure. The high-resolution capabilities of analyzers like Orbitrap or Time-of-Flight (TOF) allow for the determination of elemental compositions, further increasing confidence in metabolite identification. nih.gov

| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Reference |

|---|---|---|---|---|---|

| Papaverine | C₂₀H₂₁NO₄ | 339.1471 | 340.1543 | 324 (loss of CH₃), 202 (isoquinoline moiety) | researchgate.netresearchgate.net |

| This compound | C₁₉H₁₉NO₄ | 325.1314 | 326.1387 | (Expected) 311 (loss of CH₃), 202 (isoquinoline moiety) | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. Both ¹H NMR and ¹³C NMR are utilized to piece together the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ) of a proton signal indicates the degree of shielding or deshielding, which is influenced by neighboring atoms and functional groups. For instance, protons attached to aromatic rings are typically deshielded and appear at higher chemical shifts (downfield) due to the anisotropic effect of the circulating π electrons. In contrast, protons on aliphatic chains are more shielded and appear at lower chemical shifts (upfield).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in a molecule. While generally less sensitive than ¹H NMR, it offers a broader range of chemical shifts, which helps to resolve signals from different carbon environments. The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it.

Illustrative NMR Data for a Related Compound

Table 1: Representative ¹H and ¹³C NMR Data for 4'-Hydroxyacetophenone

| Nucleus | Assignment | Chemical Shift (ppm) |

| ¹H | Aromatic H | 7.925 |

| Aromatic H | 6.985 | |

| -OH | 8.69 | |

| -CH₃ | 2.601 | |

| ¹³C | C=O | 192.5 |

| C-OH | 154.6 | |

| Aromatic C | 131.3, 124.4 |

Data sourced from publicly available spectral databases for 4'-Hydroxyacetophenone and should be considered illustrative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb light. In this compound, the conjugated system of the isoquinoline and phenyl rings constitutes a significant chromophore.

The UV-Vis spectrum of a compound shows the absorbance at different wavelengths. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a particular chromophore. Conjugation, the presence of alternating double and single bonds, tends to shift the λmax to longer wavelengths (a bathochromic shift). The presence of substituents on the aromatic rings can also influence the UV-Vis spectrum.

While specific UV-Vis data for this compound is not detailed in the search results, related compounds with phenolic and aromatic structures exhibit characteristic absorption bands. For example, compounds with a 4-hydroxyphenyl group often show distinct absorption maxima.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond (e.g., O-H, C-H, C=O, C-O) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a "molecular fingerprint".

Key functional group absorptions expected in the IR spectrum of this compound include:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, often broadened due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from methoxy groups) are found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the ether linkages (methoxy groups) and the phenolic C-O bond would result in strong absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

The specific frequencies and intensities of these bands can provide confirmatory evidence for the presence of these functional groups within the molecular structure of this compound.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Papaverine |

| 4'-Hydroxyacetophenone |

| Tetramethylsilane |

| Ethanol |

| 1,2-epoxybutane |

| Cyclohexanone |

| 1-hexanol |

| Aniline |

| Cyclohexylamine |

| 4-Hydroxyphenylacetic acid |

| 4-Hydroxyphenylacetamide |

| 4-Hydroxyvalerophenone |

| 4-Hydroxypyridine |

| 2-(4-hydroxyphenylazo)benzoic acid |

| Dodecamethylcyclohexasilane |

| XSi6Me11 |

| Si6Me12 |

| ClSi6Me11 |

To achieve higher sensitivity and specificity, especially in complex sample matrices, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. In this technique, the sample is first separated by LC, and the eluting components are then ionized and analyzed by two mass spectrometers in series (MS/MS). The first mass spectrometer selects the parent ion of the target analyte, which is then fragmented, and the resulting fragment ions are detected by the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interference from other compounds in the sample. LC-MS/MS is widely used for quantitative analysis in various fields, including pharmaceutical analysis and metabolomics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust hyphenated technique used for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. GC-MS provides excellent separation efficiency and is a valuable tool for identifying and quantifying a wide range of compounds.

Sample Preparation Methodologies for Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue requires meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation technique depends on the nature of the biological matrix and the analytical method being used.

Commonly employed sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. It is a widely used method for extracting analytes from biological fluids.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that uses a solid adsorbent to isolate the analyte from the sample matrix. The analyte is retained on the solid phase while interfering compounds are washed away. The purified analyte is then eluted with a suitable solvent. SPE is considered a "golden standard" for sample preparation due to its ability to minimize matrix effects.

Protein Precipitation: For plasma or serum samples, proteins are often removed by precipitation with an organic solvent or an acid. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte is collected for analysis.

The goal of these sample preparation methods is to obtain a clean extract that is compatible with the analytical instrument, thereby improving the accuracy and reliability of the analysis.

Method Validation for Research Applications (e.g., sensitivity, selectivity, robustness)

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. For research applications involving the quantification of this compound, a comprehensive validation of the analytical method is necessary to ensure the reliability and accuracy of the results. The key validation parameters include:

Sensitivity: This is typically assessed by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures that the method is reliable during routine use. Examples of parameters that are varied include pH of the mobile phase, column temperature, and flow rate.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations of the analyte (i.e., quality control samples) and comparing the measured concentrations to the nominal values.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Chemical Derivatization and Structural Modification of 4 Hydroxypapaverine

Design Principles for Novel 4'-Hydroxypapaverine Analogues

The design of new analogues based on the this compound structure is guided by established principles of medicinal chemistry, aiming to enhance desired biological activities, improve pharmacokinetic properties, or probe molecular interactions with biological targets. These principles focus on systematically modifying the core scaffold, which consists of a dimethoxyisoquinoline ring linked by a methylene (B1212753) bridge to a hydroxy-dimethoxybenzyl group.

Key design considerations include:

Pharmacophore-Based Design : The fundamental approach involves identifying the essential structural features (the pharmacophore) required for biological activity. For this compound, this includes the isoquinoline (B145761) nitrogen, the aromatic rings, and the oxygenated substituents (methoxy and hydroxyl groups). Analogue design seeks to maintain this core pharmacophore while introducing modifications to optimize interactions with a target receptor or enzyme. nih.gov

Steric and Conformational Factors : The spatial arrangement of the molecule is critical. Design strategies analyze the steric bulk of substituents and the rotational freedom around the methylene bridge. Introducing rigid linkers or bulky groups can lock the molecule into a specific conformation, which may lead to higher affinity and selectivity for a biological target. nih.gov

Bioisosteric Replacement : This principle involves substituting functional groups with other groups that have similar physical or chemical properties (bioisosteres). The goal is to improve potency, selectivity, or metabolic stability. For example, the phenolic hydroxyl group could be replaced with a carboxyl group or a tetrazole ring to explore different hydrogen bonding patterns and acidic properties.

The design process often employs computational (in silico) methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict how proposed structural changes will affect biological activity before undertaking chemical synthesis. nih.gov

Synthetic Strategies for Hydroxypapaverine Derivatives

The synthesis of this compound derivatives involves a range of organic chemistry reactions, often building upon the existing scaffold or constructing the entire molecule through multi-step sequences. These strategies allow for precise control over the final structure.

Common synthetic approaches include:

Modification of the Phenolic Hydroxyl Group : The 4'-hydroxyl group is a prime site for derivatization. Standard reactions include etherification (e.g., Williamson ether synthesis) to introduce alkyl or arylalkyl chains, and esterification to form esters with various carboxylic acids. These modifications can modulate the compound's solubility and ability to act as a prodrug.

Modification of the Aromatic Rings : Substituents can be introduced onto the isoquinoline or benzyl (B1604629) aromatic rings through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, although regioselectivity can be a challenge. A more controlled approach involves using palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, to attach new aryl or alkyl groups to pre-functionalized (e.g., halogenated) papaverine (B1678415) precursors. thieme.de

Multi-step Total Synthesis : For more complex analogues where simple derivatization is not feasible, a total synthesis approach is employed. This allows for the construction of the core benzylisoquinoline structure from simpler starting materials, providing maximum flexibility in introducing a wide variety of substituents at any desired position. nih.govfrontiersin.org Such syntheses often involve the key step of forming the isoquinoline ring system, for example, through a Bischler-Napieralski or Pictet-Spengler reaction, followed by connection of the benzyl moiety.

Microwave-Assisted Synthesis : To accelerate reaction times and improve yields, microwave-assisted organic synthesis can be employed. This technique has been successfully used for various heterocyclic syntheses, including palladium-catalyzed cross-coupling reactions, which are relevant for creating diverse libraries of derivatives. nih.gov

A hypothetical synthetic scheme for a novel derivative is outlined below:

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Protection of Hydroxyl Group | Benzyl bromide, K₂CO₃, Acetone | Protect the reactive phenolic -OH to prevent side reactions in subsequent steps. |

| 2 | C-H Activation/Halogenation | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | Introduce a bromine atom at a specific position on one of the aromatic rings for further modification. |

| 3 | Suzuki Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water | Attach a new aryl group at the brominated position to explore steric and electronic effects. thieme.de |

| 4 | Deprotection | H₂, Pd/C, Methanol (B129727) | Remove the benzyl protecting group to restore the free hydroxyl group. |

Exploration of Structure-Activity Relationships (SAR) among Derivatives (In Vitro/In Silico)

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of this compound derivatives influence their biological activity. By systematically altering the molecule's structure and measuring the corresponding changes in effect, researchers can build a model to guide the design of more potent and selective compounds. nih.govbiomolther.org

SAR exploration typically focuses on three main regions of the this compound scaffold:

The Isoquinoline Ring System : Modifications to the two methoxy (B1213986) groups at positions 6 and 7 are evaluated. Converting these to larger alkoxy groups or replacing them with other substituents can impact receptor binding and selectivity.

The Benzyl Substituent : The pattern of substitution on this ring is critical. The position and nature of the hydroxyl and methoxy groups are known to be important. For instance, studies on related flavonoids and other natural products show that the position and number of hydroxyl and methoxy groups on an aromatic ring can dramatically alter biological activity, such as inhibition of enzymes or transporters. nih.gov

A hypothetical SAR study for a series of this compound derivatives might yield data like the following:

| Compound | R¹ (at C-4') | R² (at C-3') | R³ (at C-6) | R⁴ (at C-7) | Relative Activity (%) |

| This compound | -OH | -OCH₃ | -OCH₃ | -OCH₃ | 100 |

| Analogue 1 | -OCH₃ (Papaverine) | -OCH₃ | -OCH₃ | -OCH₃ | 85 |

| Analogue 2 | -OH | -OH | -OCH₃ | -OCH₃ | 120 |

| Analogue 3 | -OC₂H₅ | -OCH₃ | -OCH₃ | -OCH₃ | 95 |

| Analogue 4 | -OH | -OCH₃ | -OH | -OCH₃ | 60 |

| Analogue 5 | -F | -OCH₃ | -OCH₃ | -OCH₃ | 45 |

A hydroxyl group at the 4'-position appears beneficial for activity compared to a methoxy group (Compound 1 vs. This compound).

Adding a second hydroxyl group at the 3'-position further enhances activity (Analogue 2), suggesting a catechol-like moiety is favorable.

Modifying the 4'-OH to a slightly larger ether (Analogue 3) maintains activity, but does not improve it.

Altering the substitution pattern on the isoquinoline ring (Analogue 4) may be detrimental to activity.

Replacing the key hydroxyl group with a bioisostere like fluorine (Analogue 5) significantly reduces activity, indicating the hydrogen-bonding capability of the -OH group is important.

These in vitro findings are often complemented by in silico QSAR studies to develop predictive models for designing the next generation of analogues. nih.gov

Synthesis of Labeled this compound for Research Purposes (e.g., Isotope Labeling)

The synthesis of isotopically labeled this compound is essential for a variety of advanced research applications, including pharmacokinetic studies, metabolic tracking, and quantitative analysis by mass spectrometry. jpt.com Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are incorporated into the molecule without altering its fundamental chemical properties or biological activity. genscript.com

Purpose of Isotope Labeling:

Metabolic Studies : Labeled compounds allow researchers to trace the metabolic fate of this compound in biological systems, identifying and quantifying its metabolites. wdh.ac.idmedchemexpress.com

Quantitative Mass Spectrometry : A known amount of a heavy-isotope labeled version of the compound can be used as an internal standard in mass spectrometry assays (e.g., LC-MS/MS), enabling precise quantification of the unlabeled drug in complex biological samples like plasma or tissue. gencefebio.com

NMR Spectroscopy : Incorporation of ¹³C and ¹⁵N can aid in nuclear magnetic resonance (NMR) studies to determine the three-dimensional structure of the molecule when bound to its biological target. genscript.com

Synthetic Strategies for Labeling:

The introduction of stable isotopes can be achieved by using labeled starting materials or reagents during the synthesis.

| Isotope | Position of Label | Labeled Reagent/Precursor | Application |

| Deuterium (²H) | Methoxy groups (-OCD₃) | Deuterated methyl iodide (CD₃I) | Metabolic studies, Quantitative MS |

| Deuterium (²H) | Aromatic Rings | Deuterated solvents (e.g., D₂O) with a catalyst | Metabolic studies, Quantitative MS |

| Carbon-13 (¹³C) | Isoquinoline or Benzyl backbone | ¹³C-labeled precursors in a total synthesis route | NMR structural studies, Mechanistic studies |

| Nitrogen-15 (¹⁵N) | Isoquinoline Nitrogen | ¹⁵N-labeled ammonia (B1221849) or amine source during ring formation | NMR structural studies |

For example, to synthesize this compound with deuterated methoxy groups, one could perform the etherification steps using CD₃I instead of standard methyl iodide. The resulting mass increase (e.g., +3 Da for each -OCD₃ group) allows it to be distinguished from the unlabeled compound in a mass spectrometer. medchemexpress.com

Computational and Theoretical Studies on 4 Hydroxypapaverine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. unipd.it Methods like Density Functional Theory (DFT) are powerful tools for investigating the molecular and electronic structures of complex organic compounds. researchgate.netnih.gov For a molecule like 4'-hydroxypapaverine, DFT calculations, often using hybrid functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can provide valuable insights. ekb.egplos.orgorientjchem.org

These calculations can determine optimized molecular geometry, including bond lengths and angles, which can be correlated with experimental data where available. orientjchem.orgnih.gov Furthermore, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energies of HOMO and LUMO and their gap are key indicators of a molecule's kinetic stability and reactivity. ekb.eg A smaller HOMO-LUMO gap suggests higher reactivity.

The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps. ekb.egorientjchem.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its interaction with biological targets. ekb.egorientjchem.org For this compound, the phenolic hydroxyl group and the nitrogen atom in the isoquinoline (B145761) ring are expected to be key sites for interaction.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms. |

| HOMO-LUMO Energies | Determine the electronic excitability and reactivity of the molecule. |

| HOMO-LUMO Gap | Indicates the kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for intermolecular interactions. |

| Global Reactivity Descriptors | Quantify chemical reactivity, hardness, and electrophilicity. ekb.eg |

Conformational Analysis and Stereochemistry

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.comscribd.comlibretexts.org These different arrangements are known as conformations or conformers. scribd.com For a molecule with multiple rotatable bonds like this compound, a multitude of conformations are possible. The relative energies of these conformers determine the molecule's preferred shape, which in turn influences its biological activity. washington.edu

Prediction of Physicochemical Properties (Theoretical Investigations)

The physicochemical properties of a drug molecule are critical for its absorption, distribution, metabolism, and excretion (ADME). nih.gov Theoretical models, particularly Quantitative Structure-Property Relationships (QSPRs), can predict these properties from the molecular structure, offering a rapid and cost-effective alternative to experimental measurements. nih.govrsc.org

Key physicochemical properties that can be predicted include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

Aqueous Solubility (LogS): Affects the dissolution of the compound and its bioavailability.

pKa (Acid Dissociation Constant): Determines the ionization state of the molecule at a given pH, which impacts its solubility and ability to cross biological membranes.

Polar Surface Area (PSA): Relates to hydrogen bonding potential and is a good predictor of drug transport properties. researchgate.net

Various computational tools and web servers are available for the prediction of these properties. biorxiv.orgbiorxiv.org These predictions are valuable in the early stages of drug discovery to assess the "drug-likeness" of a compound. biorxiv.org

Table 2: Predicted Physicochemical Properties and their Importance in Drug Discovery

| Physicochemical Property | Importance |

| LogP | Influences absorption, distribution, and toxicity. |

| Aqueous Solubility (LogS) | Crucial for oral bioavailability. |

| pKa | Affects solubility, absorption, and receptor binding. |

| Polar Surface Area (PSA) | Predicts membrane permeability and oral bioavailability. researchgate.net |

| Molecular Weight | A key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five). japsonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling (based on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

The development of a QSAR model involves several steps:

Data Set Collection: A set of molecules with known biological activity (e.g., from in vitro assays) is required. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule. europa.eu

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

For this compound, a QSAR study would require a dataset of related compounds with measured in vitro activity, for instance, as inhibitors of a specific enzyme. The resulting model could identify the key structural features of this compound that are important for its activity.

In Silico ADME Prediction for Research Compound Design

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. sciensage.infougm.ac.id Various computational models and software can predict a wide range of ADME properties. japsonline.comnih.gov

Key ADME properties predicted in silico include:

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract. ugm.ac.id

Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound is likely to enter the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability. ugm.ac.id

Plasma Protein Binding (PPB): Affects the free concentration of the drug available to act on its target.

For a research compound like this compound, in silico ADME predictions can help to identify potential liabilities early in the design process, allowing for structural modifications to improve its pharmacokinetic properties. sciensage.infougm.ac.id These predictions are valuable for prioritizing compounds for further experimental testing. nih.gov

Table 3: Commonly Predicted In Silico ADME Properties

| ADME Property | Relevance |

| Human Intestinal Absorption (HIA) | Essential for orally administered drugs. |

| Caco-2 Permeability | An in vitro model for intestinal absorption. ugm.ac.id |

| Blood-Brain Barrier (BBB) Penetration | Important for CNS-acting drugs and for avoiding CNS side effects. |

| CYP450 Substrate/Inhibitor | Predicts metabolic fate and potential for drug interactions. ugm.ac.id |

| hERG Inhibition | Assesses the risk of cardiotoxicity. |

Emerging Research Directions and Challenges in 4 Hydroxypapaverine Studies

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biosynthesis and Biotransformation Research

The elucidation of how 4'-Hydroxypapaverine is synthesized and transformed in biological systems is greatly benefiting from the application of omics technologies. researchgate.netnih.gov These approaches, including metabolomics and proteomics, provide a holistic view of the molecular processes, moving beyond the study of single enzymes or pathways. researchgate.netrsc.org By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover the complex networks governing the production of secondary metabolites like this compound. researchgate.netnih.gov

Metabolomics, the large-scale study of small molecules, is instrumental in identifying and quantifying this compound and its related compounds within a biological sample. mdpi.com Untargeted metabolomics, for instance, allows for the discovery of novel or unexpected metabolites formed during the biotransformation of Papaverine (B1678415). nih.gov Proteomics complements this by identifying the specific enzymes and proteins whose expression levels correlate with the production of these metabolites. mdpi.comnih.gov For example, an integrated proteomic and metabolomic analysis can reveal that the upregulation of a particular cytochrome P450 enzyme is directly associated with an increased concentration of this compound, thus identifying its biosynthetic origin. mdpi.comfrontiersin.org Studies on safflower development have shown how integrating these technologies can successfully discriminate between different tissues and developmental stages by identifying thousands of unique compounds and proteins, providing a complete picture of the underlying biochemical mechanisms. nih.gov This multi-omics approach is powerful for mapping biosynthetic gene clusters and understanding how organisms metabolize precursor compounds into active molecules. researchgate.netnih.gov

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Primary Focus | Application in this compound Studies | Potential Insights |

|---|---|---|---|

| Genomics | DNA, Genes, Genome Structure | Identification of genes encoding enzymes in the Papaverine metabolic pathway. researchgate.net | Discovery of biosynthetic gene clusters for alkaloid production. researchgate.net |

| Transcriptomics | RNA, Gene Expression | Measuring the expression levels of genes under conditions that favor this compound production. rsc.org | Linking specific gene expression patterns to metabolite abundance. rsc.org |

| Proteomics | Proteins, Enzyme Activity | Identifying and quantifying enzymes (e.g., cytochrome P450s) directly involved in the O-demethylation of Papaverine. mdpi.com | Understanding the dynamics of protein synthesis during biotransformation. nih.gov |

| Metabolomics | Metabolites, Small Molecules | Detecting and quantifying this compound and other related metabolites in complex biological matrices. mdpi.commdpi.comnih.gov | Mapping metabolic profiles and discovering novel biotransformation products. nih.govnih.gov |

Novel Biocatalysts and Enzymatic Systems for Production or Biotransformation

The synthesis of this compound through traditional chemical methods can be complex, leading researchers to explore biocatalysis as a more sustainable and specific alternative. mdpi.comrsc.org A significant area of emerging research is the use of novel biocatalysts, particularly whole-cell systems and isolated enzymes, for the targeted biotransformation of Papaverine. d-nb.infofrontiersin.org

Fungal biotransformation has proven to be a particularly fruitful avenue. Studies have successfully used various fungal species as whole-cell biocatalysts to perform O-demethylation on Papaverine, yielding this compound (also referred to as 4'-O-demethylated papaverine) among other metabolites. mdpi.comnih.gov For example, the metabolism of Papaverine by fungi such as Aspergillus niger and Cunninghamella echinulata has been shown to produce this compound through O-demethylation reactions. nih.gov These microbial systems are advantageous because they contain a diverse array of enzymes capable of performing complex chemical modifications under mild conditions. mdpi.comfrontiersin.org

The enzymatic systems responsible for these transformations are often part of the cytochrome P450 monooxygenase family. wikipedia.org Research into human drug metabolism has identified specific P450 enzymes, such as CYP3A4 and members of the CYP1A2 and CYP2C subfamilies, as being responsible for the hydroxylation and demethylation of various compounds. nih.gov The 4-hydroxylation process, analogous to the formation of this compound, is primarily catalyzed by CYP3A4. nih.gov The challenge lies in discovering and engineering novel enzymes or whole-cell biocatalysts with high specificity and efficiency for producing this compound, potentially from organisms found in unique ecological niches. mdpi.comdb-thueringen.de

Table 2: Fungal Biocatalysts in the Biotransformation of Papaverine

| Microorganism | Reaction Type | Key Metabolites Produced | Reference |

|---|---|---|---|

| Aspergillus niger NRRL 322 | O-demethylation, N-oxidation | 4'-O-demethylated papaverine, Papaverine N-oxide | nih.gov |

| Beauveria bassiana NRRL 22864 | O-demethylation, O-methylglucosylation | (4''-O-methyl-β-D-glucopyranosyl) 4'-demethyl papaverine | nih.gov |

| Cunninghamella elegans NRRL 2310 | Demethylation, Hydroxylation, Oxidation | Papaveroline, Papaverinol | mdpi.com |

| Cunninghamella echinulata ATCC 18968 | O-demethylation | 4'-O-demethylated papaverine, 6-O-demethylated papaverine | nih.gov |

Advanced Analytical Approaches for Trace Analysis and Metabolite Discovery

The detection and characterization of this compound, especially at trace levels in complex biological samples, necessitates the use of advanced analytical techniques. univie.ac.at Modern analytical chemistry offers a suite of powerful tools that provide the required sensitivity and specificity for metabolite discovery and quantification. americanpharmaceuticalreview.com

The combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) has become an indispensable tool in this field. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) allow for the separation of this compound from its isomers (e.g., 3'-Hydroxypapaverine and 6-Hydroxypapaverine) and its subsequent identification and quantification with high accuracy. americanpharmaceuticalreview.comnih.govmdpi.com High-resolution mass spectrometry (HRMS), often coupled with LC systems like Quadrupole Time-of-Flight (Q-TOF), provides precise mass measurements, which is crucial for the structural elucidation of novel metabolites. nih.govamericanpharmaceuticalreview.com In studies on Papaverine biotransformation, the structures of metabolites were confirmed using a combination of one- and two-dimensional nuclear magnetic resonance (1D and 2D-NMR) spectroscopy along with HRMS. mdpi.comnih.gov

For trace analysis, as required when detecting metabolites in bodily fluids, methods like gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE) have been successfully employed. oup.com The continuous evolution of these analytical methods is pushing the limits of detection, enabling researchers to discover previously unidentifiable low-abundance metabolites and to construct more complete metabolic maps. frontiersin.org

Table 3: Comparison of Advanced Analytical Techniques

| Technique | Principle | Strengths in this compound Research | Reference |

|---|---|---|---|

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection. | High sensitivity and specificity for quantifying known metabolites in complex mixtures. mdpi.com | americanpharmaceuticalreview.comnih.gov |

| GC-MS | Combines gas chromatography separation with mass spectrometry detection, often requiring derivatization. | Effective for volatile compounds and has been used for detecting Papaverine metabolites in urine. oup.com | oup.commdpi.com |

| HRMS (e.g., Q-TOF) | Provides highly accurate mass measurements of molecules. | Crucial for identifying unknown metabolites and elucidating their elemental composition. americanpharmaceuticalreview.com | nih.gov |

| NMR Spectroscopy | Uses magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms. | Provides definitive structural information for elucidating the exact structure of new and known compounds, including stereochemistry. mdpi.com | mdpi.comnih.gov |

Exploration of this compound in Uncharted Biological Systems

A significant challenge and opportunity in this compound research is the exploration of its formation and function in biological systems that have not been extensively studied. While its presence as a mammalian metabolite is known, recent research has ventured into microbial and in-vitro systems to uncover new metabolic capabilities. mdpi.comnih.gov

The use of diverse fungal species to transform Papaverine represents an exploration of these microorganisms as "biological factories." mdpi.comnih.gov This research has revealed that the metabolic pathways in fungi can mirror those in mammals; for instance, metabolites obtained from fungal biotransformation were similar to those found in rat bile, suggesting parallels between microbial and mammalian metabolism. mdpi.com This finding opens the door to using easily cultured microorganisms as predictive models for mammalian drug metabolism.

Furthermore, the effects of this compound have been assessed in specific cellular systems, such as primary cultures of rat hepatocytes. nih.gov Such in-vitro models allow for controlled studies on the compound's biological activity and metabolism outside of a whole organism. Future research may extend to even more uncharted territories, such as plant cell cultures (e.g., Silene alba), which have been used to transform Papaverine, or the microbiomes of organisms that interact with the Papaver genus. mdpi.com Exploring such diverse biological systems could lead to the discovery of novel enzymes, new metabolic pathways, and previously unknown biological activities associated with this compound.

Methodological Advancements in Computational Modeling and Predictive Analytics